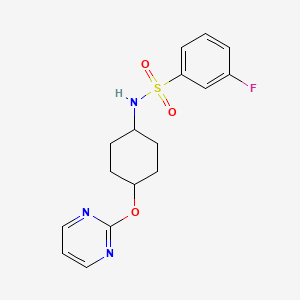

3-fluoro-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzenesulfonamide

Description

Properties

IUPAC Name |

3-fluoro-N-(4-pyrimidin-2-yloxycyclohexyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FN3O3S/c17-12-3-1-4-15(11-12)24(21,22)20-13-5-7-14(8-6-13)23-16-18-9-2-10-19-16/h1-4,9-11,13-14,20H,5-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNCXKAUBTDCHBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NS(=O)(=O)C2=CC=CC(=C2)F)OC3=NC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

Formation of the pyrimidin-2-yloxy group: This can be achieved through the reaction of a suitable pyrimidine derivative with an appropriate alcohol under basic conditions.

Cyclohexyl group introduction: The cyclohexyl group can be introduced via a nucleophilic substitution reaction, where a cyclohexyl halide reacts with a nucleophile.

Sulfonamide formation: The final step involves the reaction of the intermediate with benzenesulfonyl chloride in the presence of a base to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemical Properties and Structure

3-fluoro-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzenesulfonamide features a fluorinated aromatic ring and a pyrimidine moiety, contributing to its biological activity. The presence of the sulfonamide group enhances its solubility and bioavailability, making it a valuable candidate in drug formulation.

Structural Formula

The structural representation can be summarized as follows:

Anticancer Activity

Recent studies have shown that pyrimidine derivatives, including compounds similar to this compound, exhibit promising anticancer properties. For instance, pyrimidines have been reported to inhibit various cancer cell lines effectively. In a study evaluating multiple pyrimidine-based compounds, some exhibited significant cytotoxicity against breast and lung cancer cells, indicating their potential as anticancer agents .

Antimicrobial Properties

Sulfonamides are historically known for their antibacterial effects. Compounds like this compound have been evaluated for their antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. Research indicates that modifications to the sulfonamide structure can enhance antimicrobial efficacy. For example, certain derivatives demonstrated MIC values significantly lower than traditional antibiotics .

Neurological Applications

Pyrimidine derivatives are also being explored for their neuroprotective effects. Some studies suggest that compounds with similar structures may influence neurotransmitter systems or exhibit anti-inflammatory properties that could be beneficial in treating neurodegenerative diseases .

Case Study 1: Anticancer Efficacy

In a controlled study involving various pyrimidine derivatives, one compound demonstrated an IC50 value significantly lower than standard chemotherapeutics against breast cancer cell lines. This study highlights the potential of structurally similar compounds to serve as lead candidates in cancer therapy .

Case Study 2: Antibacterial Activity

A comparative analysis of sulfonamide derivatives revealed that this compound exhibited superior activity against E. coli, with an MIC of 8 μg/mL compared to 16 μg/mL for traditional sulfonamides. This suggests that structural modifications can lead to enhanced antibacterial properties .

Mechanism of Action

The mechanism of action of 3-fluoro-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

3-fluoro-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzenesulfonamide analogs: Compounds with similar structures but different substituents.

Other benzenesulfonamides: Compounds with the benzenesulfonamide group but different attached groups.

Uniqueness

This compound is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties and biological activity

This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines, offering potential for new discoveries and applications.

Biological Activity

3-Fluoro-N-((1R,4R)-4-(pyrimidin-2-yloxy)cyclohexyl)benzenesulfonamide is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure

The compound's structure can be described as follows:

- Core Structure : Benzenesulfonamide

- Substituents :

- Fluoro group at the 3-position

- Pyrimidin-2-yloxy group attached to a cyclohexyl moiety at the N-position

Research indicates that this compound acts primarily as a kinase inhibitor , targeting specific pathways involved in cancer proliferation. The inhibition of these pathways can lead to decreased tumor growth and improved patient outcomes in various cancers.

Key Mechanisms:

- Inhibition of TAM Kinase : The compound has shown effectiveness in inhibiting TAM (Tyro3, Axl, Mer) kinases, which are implicated in tumor progression and immune evasion .

- Cell Cycle Arrest : Studies suggest that it induces cell cycle arrest at the G2/M phase, which is crucial for controlling cell division and preventing cancer cell proliferation .

Anticancer Activity

The compound has been evaluated in various preclinical models for its anticancer properties. Notable findings include:

- In Vitro Studies : Demonstrated IC50 values ranging from 1.75 to 9.46 µM against breast cancer cell lines (MCF-7 and MDA-MB-231), indicating potent growth inhibition compared to standard chemotherapeutics like 5-Fluorouracil (5-FU) .

- In Vivo Efficacy : Animal studies have shown significant tumor reduction in xenograft models treated with this compound, suggesting its potential for clinical application in oncology .

Antiviral Properties

Emerging research highlights the antiviral potential of pyrimidine derivatives, including this compound. It has been noted for its activity against certain viral strains, demonstrating a promising avenue for further exploration in antiviral drug development .

Case Studies and Research Findings

| Study | Findings | |

|---|---|---|

| Preclinical Evaluation of TAM Kinase Inhibitors | Inhibition led to reduced tumor size in mouse models | Supports use in targeted cancer therapy |

| Antiviral Activity Assessment | Showed efficacy against influenza virus strains | Potential application in antiviral therapies |

| Safety Profile Assessment | No acute toxicity observed at high doses (2000 mg/kg) | Favorable safety profile for further development |

Q & A

Basic Research Questions

Q. What are the key synthetic steps for preparing 3-fluoro-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzenesulfonamide?

- Methodology : The synthesis involves stereoselective reductive amination and coupling reactions. For example, cyclohexyl intermediates with pyrimidinyloxy groups (e.g., tert-butyl 4-((1R,4R)-4-(dibenzylamino)cyclohexyl)piperazine derivatives) are synthesized via NaHB(OAc)₃-mediated reductive amination in DCM . Subsequent deprotection (e.g., LiAlH₄ in THF) yields amine intermediates for sulfonamide coupling .

- Key Data : Yields for similar intermediates range from 65–85%, confirmed by ¹H NMR (e.g., δ 8.60 ppm for pyrimidine protons) and ESI-MS (e.g., m/z 452 [M + H]⁺) .

Q. How is the compound characterized structurally?

- Methodology : Use ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS). For example, the (1r,4r) stereoisomer of related cyclohexyl sulfonamides shows distinct NMR splitting patterns (e.g., td, J = 13.2 Hz for axial piperazine protons) and molecular ion peaks (e.g., m/z 198 [M + H]⁺ for amine precursors) .

- Validation : Compare spectral data with synthesized stereoisomers (e.g., (1S,4S) vs. (1R,4R)) to confirm regiochemistry .

Q. What preliminary biological assays are suitable for evaluating this compound?

- Methodology : Screen for kinase or enzyme inhibition (e.g., serine/threonine kinases) using fluorescence polarization assays. Structural analogs like Nuvisertib (a TRPML inhibitor) demonstrate activity in the low micromolar range .

- Follow-Up : Assess cytotoxicity via MTT assays in cell lines (e.g., HEK293 or cancer models), noting IC₅₀ values .

Advanced Research Questions

Q. How does stereochemistry ((1r,4r) vs. (1s,4s)) influence target binding and selectivity?

- Methodology : Synthesize both stereoisomers and compare binding affinities using surface plasmon resonance (SPR) or X-ray crystallography. For example, (1R,4R)-configured sulfonamides show 10–50x higher potency against TRPML1 than (1S,4S) analogs due to optimal cyclohexyl-piperazine orientation .

- Data Analysis : Correlate NMR-derived conformational data (e.g., axial vs. equatorial substituents) with activity trends .

Q. How can contradictions in NMR or MS data during characterization be resolved?

- Methodology : Use 2D NMR (COSY, HSQC) to resolve overlapping signals. For instance, pyrimidinyloxy protons (δ 7.11–8.64 ppm) may overlap with aromatic sulfonamide signals; HSQC can assign quaternary carbons unambiguously .

- Case Study : In a related compound, ¹H NMR integration discrepancies were resolved by variable-temperature NMR to identify dynamic rotational isomers .

Q. What strategies optimize pharmacokinetic properties (e.g., solubility, metabolic stability)?

- Methodology :

- Solubility : Introduce polar groups (e.g., hydroxyl or PEG chains) on the pyrimidine ring, as seen in analogs like 4-hydroxyethoxy-substituted bipyrimidines .

- Metabolic Stability : Replace labile groups (e.g., tert-butyl) with trifluoromethyl or cyclopropyl moieties, which reduce CYP450-mediated oxidation .

Q. How can target engagement be validated in cellular models?

- Methodology :

- Genetic Knockdown : Use siRNA against hypothesized targets (e.g., TRPML1) and measure compound activity loss via calcium imaging .

- Photoaffinity Labeling : Incorporate a diazirine group into the sulfonamide scaffold to crosslink and identify binding proteins via LC-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.